Trimethylolpropane Tris(thioglycolate) synthesis and purification methods
Trimethylolpropane Tris(thioglycolate) synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of Trimethylolpropane Tris(thioglycolate)
This guide provides an in-depth exploration of the synthesis and purification of Trimethylolpropane Tris(thioglycolate), a trifunctional thiol compound utilized as a highly effective cross-linking and curing agent.[1][2] With applications ranging from polymer systems, such as epoxy resins, to serving as an intermediate for antioxidants and stabilizers, a comprehensive understanding of its production is critical for researchers and development professionals.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide robust, self-validating protocols for achieving high-purity material.
Core Concepts and Physicochemical Properties
Trimethylolpropane Tris(thioglycolate), also known by its synonym 1,1,1-Tris(thioglycoloyloxymethyl)propane, is a high-boiling, colorless to light yellow liquid.[3][4] Its molecular structure, featuring three terminal thiol groups, is central to its utility as a cross-linking agent. A summary of its key physical properties is presented below.
| Property | Value | Source |
| CAS Number | 10193-96-1 | [3][4] |
| Molecular Formula | C12H20O6S3 | |
| Molecular Weight | 356.48 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | ~245 °C @ 1 mm Hg | [1][2] |
| Density | ~1.28 - 1.29 g/mL at 25 °C | [1][2][4] |
| Refractive Index (n20/D) | ~1.53 | [1][4] |
Synthesis: The Fischer-Speier Esterification Pathway
The synthesis of Trimethylolpropane Tris(thioglycolate) is achieved through the direct esterification of trimethylolpropane (TMP) with three equivalents of thioglycolic acid. This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed condensation reaction that produces an ester and water as a byproduct.
Reaction Mechanism and Rationale
The reaction proceeds by the protonation of the carboxylic acid (thioglycolic acid) by a strong acid catalyst, typically p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[5][6] This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of trimethylolpropane. The subsequent elimination of a water molecule and deprotonation of the catalyst yields the final tri-ester product.
To drive the equilibrium towards the product side, the water generated during the reaction must be continuously removed. This is most effectively accomplished through azeotropic distillation using a solvent such as cyclohexane or toluene.[5][6]
Caption: Synthesis via Acid-Catalyzed Esterification.
Detailed Experimental Protocol for Synthesis
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3]
Materials:
-
Trimethylolpropane (TMP)
-
Thioglycolic acid (TGA)
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Cyclohexane (or Toluene)
-
Sodium bicarbonate (NaHCO3), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus with condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, heating mantle, Dean-Stark trap fitted with a condenser, and a thermometer. A nitrogen or argon inlet can be used to maintain an inert atmosphere.[6][7]
-
Charging Reactants: To the flask, add trimethylolpropane, cyclohexane (approx. 250-450 mL per mole of TMP), and thioglycolic acid (a slight excess, e.g., 3.1 equivalents).[6] Begin stirring to dissolve the TMP.
-
Catalyst Addition: Once the TMP is dissolved or well-suspended, add the acid catalyst, p-toluenesulfonic acid (typically 1-2% by weight of the reactants).[6]
-
Azeotropic Reflux: Heat the mixture to reflux. The cyclohexane-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction temperature will typically stabilize in the range of 75-85°C.[6]
-
Monitoring Reaction Progress: The reaction is monitored by measuring the amount of water collected in the trap. The reaction is considered complete when water evolution ceases and the theoretical amount of water has been collected. This can take several hours (2-8 hours).
-
Reaction Cooldown: Once complete, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Work-up - Catalyst Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
5% sodium bicarbonate solution to neutralize the p-TsOH catalyst. (Caution: CO2 evolution). Repeat until the aqueous layer is no longer acidic.
-
Water.
-
Brine solution to break any emulsions and begin drying the organic layer.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the cyclohexane solvent using a rotary evaporator. The resulting crude product is a viscous liquid.
Purification: Achieving High-Purity Product
The crude product contains the desired Trimethylolpropane Tris(thioglycolate), unreacted starting materials, catalyst residues, and side products. High-purity material, often required for advanced applications, is obtained through vacuum distillation.[6]
Principles of Purification
The primary goal of purification is to separate the high-boiling point product from lower-boiling impurities (e.g., residual solvent, excess thioglycolic acid) and non-volatile residues (e.g., catalyst salts, polymerized material). Given the product's high boiling point, distillation must be performed under reduced pressure to prevent thermal decomposition.[1] A multi-stage distillation, as adapted from principles for purifying the TMP precursor, can be highly effective for removing odorous impurities.[8]
Caption: Post-Synthesis Purification Workflow.
Detailed Protocol for Vacuum Distillation
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump with a cold trap
-
Heating mantle
-
Manometer
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Transfer the crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A gradual reduction in pressure helps prevent bumping.
-
Fraction 1 - Light Ends: Gently heat the distillation flask. Collect and discard the initial fraction (fore-run), which will contain any residual solvent and unreacted thioglycolic acid.
-
Fraction 2 - Product: Increase the temperature of the heating mantle. The product will begin to distill at a temperature of approximately 245 °C at a pressure of 1 mm Hg.[1][2] Collect this main fraction in a clean receiving flask. Commercial purity levels are typically above 80% or 90% as determined by Gas Chromatography (GC).[3][4]
-
Shutdown: Once the main fraction has been collected, stop heating and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. The non-volatile impurities will remain in the distillation flask as a dark residue.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch (~1730 cm⁻¹) and the S-H stretch (~2570 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Gas Chromatography (GC): To determine the final purity of the product.[4]
Safety and Handling
Trimethylolpropane Tris(thioglycolate) is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]
-
Handling: Always handle in a well-ventilated area, preferably a chemical fume hood.[3]
-
PPE: Wear protective gloves, clothing, and eye/face protection.[3]
-
First Aid (IF ON SKIN): Wash with plenty of water. Call a poison center or doctor if you feel unwell.[3]
-
First Aid (IF INHALED): Remove the person to fresh air and keep them comfortable for breathing.[3]
By following these detailed synthesis, purification, and analysis protocols, researchers and professionals can reliably produce high-purity Trimethylolpropane Tris(thioglycolate) for a variety of demanding applications.
References
-
Salimon, J., et al. (2014). Synthesis and Characterization of Palm Kernel Oil Based Trimethylolpropane Ester. ResearchGate. [Link]
-
Salih, N., et al. (2013). Synthesis And Characterization Of Ester Trimethylolpropane Based Jatropha Curcas Oil As Biolubricant Base Stocks. Journal of Science and Technology. [Link]
-
Samidin, M. R., et al. (2021). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. Biointerface Research in Applied Chemistry. [Link]
- Munley, Jr., W. J. (1966). Purification of trimethylolpropane. U.S. Patent 3,259,662.
-
Chemdad Co., Ltd. Trimethylolpropane tris(thioglycolate). [Link]
- Yacoo Chemical Reagents Co Ltd. (2015). Method for preparing trimethylolpropane tris(3-mercaptopropionate). CN Patent 104447446A.
-
National Center for Biotechnology Information. Acetic acid, 2-mercapto-, 1,1'-[2-ethyl-2-[[(2-mercaptoacetyl)oxy]methyl]-1,3-propanediyl] ester. PubChem Compound Summary for CID 80491. [Link]
-
Gnanasekaran, S. et al. (2022). Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review. Frontiers in Energy Research. [Link]
- Li, Z. (2008). Method for synthesizing trimethylolpropane fatty acid ester. CN Patent 101229998A.
Sources
- 1. Trimethylolpropane tris(thioglycolate) Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Trimethylolpropane tris(thioglycolate) | 10193-96-1 [chemicalbook.com]
- 3. Trimethylolpropane Tris(thioglycolate) | 10193-96-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. labproinc.com [labproinc.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. CN104447446A - Method for preparing trimethylolpropane tris(3-mercaptopropionate) - Google Patents [patents.google.com]
- 7. CN101229998A - Method for synthesizing trimethylolpropane fatty acid ester - Google Patents [patents.google.com]
- 8. US3259662A - Purification of trimethylolpropane - Google Patents [patents.google.com]
